PP121 is a synthetic molecule studied for its potential anticancer properties. It is classified as a multi-targeted kinase inhibitor, meaning it can bind to and inhibit the activity of multiple protein kinases. [, , , ] These kinases play crucial roles in various cellular processes, including cell growth, proliferation, and survival. Due to its multi-targeted nature, PP121 has demonstrated promising results in preclinical studies for inhibiting the growth of various cancer cell lines and reducing tumor growth in animal models. [, , , ]
Synthesis Analysis
A detailed one-pot synthesis method for creating a heterogeneous palladium anchored resorcinol-formaldehyde-hyperbranched PEI mesoporous catalyst has been reported. [] This catalyst was successfully used for in situ Suzuki-Miyaura cross-coupling synthesis of PP121 from iodoprazole and boronic ester precursors. Another study also demonstrated the synthesis of PP121 using palladium(0) nanoparticles entrapped within a polymeric support. [] These nanoparticles facilitate the synthesis of PP121 from non-toxic precursors within cell cultures.
Molecular Structure Analysis
The molecular formula of PP121 is C18H18N6. [] While specific structural analysis details are limited in the provided literature, studies have employed molecular docking simulations to evaluate the binding interactions of PP121 with its target kinases. [] These simulations allow researchers to predict the affinity and binding mode of PP121 within the active site of enzymes like RET and VEGFR2.
Chemical Reactions Analysis
A key chemical reaction associated with PP121 synthesis is the Suzuki-Miyaura cross-coupling reaction. [, ] This reaction employs a palladium catalyst to couple an organoboron compound with an organohalide, enabling the formation of a new carbon-carbon bond. In the context of PP121 synthesis, this reaction enables the coupling of iodoprazole and a boronic ester precursor in the presence of a palladium catalyst to generate PP121.
Mechanism of Action
PP121 acts by inhibiting multiple protein kinases, leading to disruption of critical signaling pathways involved in cancer cell growth and survival. [, , ] Some of its identified targets include:
mTOR: A key regulator of cell growth, proliferation, and metabolism. Inhibition of mTOR by PP121 has been shown to suppress ovarian cancer cell growth. []
CDK2 and CDK6: Cyclin-dependent kinases crucial for cell cycle progression. Milciclib, a related compound, targets these kinases and demonstrates similar antitumor effects. []
WNK3: A serine/threonine kinase implicated in various cellular processes, including ion transport and cell signaling. PP121 has been identified as a potent inhibitor of WNK3. []
EGFR and MET: Receptor tyrosine kinases known to drive tumor growth and contribute to drug resistance in non-small cell lung cancers (NSCLC). PP121's inhibition of these targets suggests its potential efficacy against NSCLC. []
PI3K: A lipid kinase involved in cell growth, proliferation, and survival. PP121's dual inhibition of PI3K and receptor tyrosine kinases points to its potential for overcoming resistance mechanisms in cancer cells. []
Applications
Ovarian cancer: PP121 effectively inhibited ovarian cancer adhesion, invasion, and proliferation in vitro and reduced metastasis and tumor growth in vivo. [] This suggests its potential as a therapeutic agent for ovarian cancer.
Metastatic castration-resistant prostate cancer (mCRPC): PP121 demonstrated strong suppression of CRPC growth in vitro and in vivo. [] The study highlighted its potential as a chemosensitizer, enhancing the efficacy of docetaxel, a standard chemotherapy for mCRPC.
Non-small cell lung cancer (NSCLC): PP121 exhibited antitumorigenic effects in NSCLC cell lines and patient-derived xenograft models. [] It downregulated pharmacodynamic targets and inhibited the invasion of NSCLC cells in a co-cultured model system, suggesting potential for treating NSCLC.
Related Compounds
Cajanin Stilbene Acid (CSA)
Compound Description: Cajanin Stilbene Acid (CSA) is a natural compound found in pigeon peas (Cajanus cajan). It exhibits anticancer activity in vitro and in vivo. CSA was identified as a potent inhibitor of the serine-threonine kinase WNK3, which is also a predicted target of PP121. []
Relevance: CSA and PP121 share a common predicted target, WNK3. [] Molecular docking studies revealed that CSA possesses a comparable or even superior binding affinity to WNK3 compared to PP121. [] This suggests that CSA and PP121 might share similar mechanisms of action and biological effects, particularly in the context of cancer treatment.
Iodoprazole
Compound Description: Iodoprazole is a precursor compound used in the synthesis of PP121. [] It is non-cytotoxic and serves as a building block for the in situ production of PP121 via the Suzuki-Miyaura cross-coupling reaction. []
Relevance: Iodoprazole is directly related to PP121 as it is a precursor in its synthesis. [] The successful use of iodoprazole for the in situ production of PP121 highlights a potential strategy for targeted drug delivery and enhancing the therapeutic efficacy of PP121. []
Boronic Ester
Compound Description: This term refers to a class of compounds characterized by a boron atom bound to two alkoxy or aryloxy groups and an alkyl or aryl group. In the context of PP121 research, a specific boronic ester derivative serves as the second precursor, alongside iodoprazole, in the Suzuki-Miyaura cross-coupling reaction. [] This specific boronic ester is non-cytotoxic and contributes to the formation of the PP121 structure. []
Relevance: The boronic ester is directly involved in the synthesis of PP121, making it a crucial component in the in situ drug production strategy. [] The utilization of this non-cytotoxic precursor, together with iodoprazole, facilitates the targeted synthesis of PP121 within the tumor microenvironment, potentially enhancing its therapeutic index. []
Relevance: Vandetanib serves as a reference compound in the search for novel dual inhibitors targeting RET and VEGFR2 for MTC treatment. [] The study aimed to identify compounds structurally similar to vandetanib with potentially improved efficacy and reduced side effects. [] While PP121 itself is not explicitly compared to vandetanib in the study, both compounds are implicated in targeting receptor tyrosine kinases, including RET, suggesting a potential overlap in their mechanisms of action.
Cabozantinib
Compound Description: Cabozantinib is another established kinase inhibitor used in the treatment of MTC. It targets multiple tyrosine kinases, including RET, MET, and VEGFR2. [] Similar to vandetanib, cabozantinib's clinical use is limited by its side effect profile. []
Relevance: Cabozantinib is included in the study as a reference compound for identifying novel dual inhibitors of RET and VEGFR2 for MTC. [] The goal is to discover compounds that retain or improve upon the antitumor activity of cabozantinib while minimizing its adverse effects. Both cabozantinib and PP121 demonstrate activity against receptor tyrosine kinases, indicating a potential for overlapping therapeutic applications.
Motesanib
Compound Description: Motesanib is a multi-target kinase inhibitor that exhibits activity against VEGFR2 and other receptor tyrosine kinases involved in angiogenesis. [] It is explored as a potential therapeutic agent in various cancers, but its clinical utility is hampered by its side effects. []
Relevance: Motesanib is used as a reference compound in the study to identify novel dual inhibitors targeting RET and VEGFR2. [] The researchers sought to identify compounds with enhanced target specificity and improved safety profiles compared to motesanib. While the study primarily focuses on motesanib's activity against VEGFR2, its multi-target nature and inclusion in the search for improved dual inhibitors suggest a potential relevance to PP121's multi-target kinase inhibition profile.
RAF265
Compound Description: RAF265 is a small-molecule inhibitor targeting RAF kinases, particularly BRAF V600E, a mutated form frequently implicated in various cancers. []
Relevance: RAF265 is included as a reference compound in the search for dual RET and VEGFR2 inhibitors for MTC, although it is not a direct inhibitor of either target. [] The study utilizes RAF265 as a comparative agent to evaluate the binding affinities and selectivity profiles of identified compounds. This comparison might provide insights into the potential off-target effects and selectivity profiles of PP121, especially given its multi-kinase targeting nature.
Sunitinib
Compound Description: Sunitinib is a multi-kinase inhibitor with activity against a broad range of receptor tyrosine kinases, including VEGFR2, PDGFR, and KIT. It is used in the treatment of various cancers, but similar to other multi-kinase inhibitors, it is associated with significant side effects. []
Relevance: Sunitinib serves as a reference compound in the study's search for novel dual inhibitors of RET and VEGFR2. [] The research aims to identify compounds with improved target selectivity and reduced off-target effects compared to sunitinib. Although PP121 is not directly compared to sunitinib in the provided texts, both compounds target multiple kinases, suggesting that understanding the selectivity profile of sunitinib could be informative for understanding the potential benefits and risks associated with PP121's multi-kinase targeting profile.
AGN-PC-0CUK9P (PubChem CID: 59320403)
Compound Description: AGN-PC-0CUK9P is a compound identified through Tanimoto-based similarity searching using PP121 as the query compound. [] It exhibits a strong affinity for both RET and VEGFR2, comparable to that of PP121. []
Relevance: AGN-PC-0CUK9P is identified as a structurally similar compound to PP121 and exhibits a comparable affinity for RET and VEGFR2. [] The study suggests that AGN-PC-0CUK9P could potentially serve as a superior dual inhibitor for MTC treatment, warranting further investigation in preclinical models. [] This highlights the potential of identifying structurally related compounds to PP121 with improved therapeutic characteristics.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PF-CBP1, also known as PF-06670910, is potent and highly-selective inhibitor of the bromodomain of CREB binding protein (CBP BRD) that down regulates targets of CBP in macrophages primary neurons.
PFI-3 is an azabicycloalkane that is (1R,4R)-2,5-diazabicyclo[2.2.1]heptane which is substituted at position 2 by a 3-(2-hydroxyphenyl)-3-oxoprop-1-en-1-yl group and at position 5 by a pyridin-2-yl group. It is a potent and selective inhibitor of polybromo 1 (Kd = 48 nM), SMARCA2 and SMARCA4 (Kd = 89 nM) bromodomains. It is a member of pyridines, an azabicycloalkane, a member of phenols and an enone.
PFI-4 is a potent and selective BRPF1 bromodomain inhibitor with IC50 = 80 nM. PFI-4 specifically binds to BRPF1B with a Kd =13 nM as determined by ITC. It reduces recovery time in triple BRD cell construct in FRAP and is potent in cells with IC50 250nM, while showing no effect on BRPF1A. BRPF1 exists in 2 different isoforms: BRPF1A and BRPF1B. A residue insertion in the ZA loop of BRPF1A prevents binding to acetylated histone peptides. BRPF1A may act as dominant negative isoform of BRPF1 generated by alternative splicing.
Phenobarbital appears as odorless white crystalline powder or colorless crystals. A saturated aqueous solution is acid to litmus (approximately pH 5). Slightly bitter taste. (NTP, 1992) Phenobarbital is a member of the class of barbiturates, the structure of which is that of barbituric acid substituted at C-5 by ethyl and phenyl groups. It has a role as an anticonvulsant, a sedative, an excitatory amino acid antagonist and a drug allergen. Phenobarbital is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance. A barbituric acid derivative that acts as a nonselective central nervous system depressant. It promotes binding to inhibitory gamma-aminobutyric acid subtype receptors, and modulates chloride currents through receptor channels. It also inhibits glutamate induced depolarizations. Phenobarbital is a barbiturate that is widely used as a sedative and an antiseizure medication. Phenobarbital has been linked to rare instances of idiosyncratic liver injury that can be severe and even fatal. Phenobarbital is a long-acting barbituric acid derivative with antipsychotic property. Phenobarbital binds to and activates the gamma-aminobutyric acid (GABA)-A receptor, thereby mimicking the inhibitory actions of GABA in the brain. The activation effects of the phenobarbital-receptor-ionophore complex include increased frequency of chloride channel openings, membrane hyperpolarization and ultimately synaptic inhibition and decreased neuronal excitability. In addition, this agent inhibits glutamate induced depolarization. Phenobarbital can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC). Phenobarbital is only found in individuals that have used or taken this drug. It is a barbituric acid derivative that acts as a nonselective central nervous system depressant. It promotes binding to inhibitory gamma-aminobutyric acid subtype receptors, and modulates chloride currents through receptor channels. It also inhibits glutamate induced depolarizations. [PubChem] Phenobarbital acts on GABAA receptors, increasing synaptic inhibition. This has the effect of elevating seizure threshold and reducing the spread of seizure activity from a seizure focus. Phenobarbital may also inhibit calcium channels, resulting in a decrease in excitatory transmitter release. The sedative-hypnotic effects of phenobarbital are likely the result of its effect on the polysynaptic midbrain reticular formation, which controls CNS arousal. A barbituric acid derivative that acts as a nonselective central nervous system depressant. It potentiates GAMMA-AMINOBUTYRIC ACID action on GABA-A RECEPTORS, and modulates chloride currents through receptor channels. It also inhibits glutamate induced depolarizations. See also: Phenobarbital Sodium (has salt form) ... View More ...